

# "tert-Butyl N-hydroxycarbamate" molecular structure and bonding

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## Compound of Interest

Compound Name: *tert-Butyl N-hydroxycarbamate*

Cat. No.: B128967

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An In-depth Technical Guide to the Molecular Structure and Bonding of **tert-Butyl N-hydroxycarbamate**

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of **tert-Butyl N-hydroxycarbamate**. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic and spectroscopic data to offer a detailed understanding of this versatile chemical intermediate.

## Molecular Identity and Physicochemical Properties

**tert-Butyl N-hydroxycarbamate**, also widely known as N-Boc-hydroxylamine, is a protected form of hydroxylamine that is extensively used in organic synthesis.<sup>[1][2]</sup> Its stability and handling characteristics make it a superior alternative to free hydroxylamine in many applications.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) protecting group allows for the controlled introduction of the hydroxylamine functionality into complex molecules, which is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.<sup>[1][2]</sup>

Table 1: Chemical Identifiers for **tert-Butyl N-hydroxycarbamate**

Identifier	Value
CAS Number	36016-38-3 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	~133.15 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	tert-butyl N-hydroxycarbamate <a href="#">[4]</a>
Synonyms	N-Boc-hydroxylamine, N-(tert-Butoxycarbonyl)hydroxylamine, BOC-NH-OH, N-Hydroxycarbamic Acid tert-Butyl Ester <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Table 2: Physicochemical Properties of **tert-Butyl N-hydroxycarbamate**

Property	Value
Appearance	White to light pink crystalline powder <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	53-59 °C <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	245.66 °C (estimate) <a href="#">[3]</a> <a href="#">[5]</a>
Density	~1.1 - 1.25 g/cm <sup>3</sup> (estimate) <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Water Solubility	Slightly soluble <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Organic Solvent Solubility	Soluble in common organic solvents such as ethanol, acetone, chloroform, and methanol <a href="#">[1]</a> <a href="#">[8]</a>
Storage Conditions	2-8°C, under inert gas, sensitive to moisture and heat <a href="#">[3]</a> <a href="#">[5]</a>

## Molecular Structure and Bonding

The molecular architecture of **tert-Butyl N-hydroxycarbamate** is central to its utility in chemical synthesis. The structure has been definitively characterized using single-crystal X-ray diffraction, providing precise data on bond lengths, angles, and intermolecular interactions.

## Covalent Structure and Geometry

The molecule consists of a central carbamate functional group with a tert-butyl ester and a hydroxyl group attached to the nitrogen atom. A key structural feature is the planarity of the N-hydroxycarbamate functionality.[9][10] X-ray diffraction data reveals that the torsion angle O(1)–C(1)–N(1)–O(3) is  $+2.1(2)^\circ$ , indicating a nearly perfect planar arrangement.[9][10] This planarity is a characteristic feature of related N-acylhydroxylamine compounds.[9][10]

Table 3: Crystallographic Data for **tert-Butyl N-hydroxycarbamate**

Parameter	Value
Crystal System	Orthorhombic[9][10]
Space Group	Pbca[9][10]
a	5.22500(10) Å[9][10]
b	13.6564(2) Å[9][10]
c	19.5261(2) Å[9][10]
Volume (V)	1393.28(4) Å <sup>3</sup> [9][10]
Z	8[9][10]
Temperature	125 K[9][10]
Calculated Density	1.270 g cm <sup>-3</sup> [9][10]

## Intermolecular Hydrogen Bonding

In the solid state, **tert-Butyl N-hydroxycarbamate** exhibits a robust and interesting hydrogen bonding network.[9][10] The carbonyl oxygen (C=O) is a crucial participant, acting as a hydrogen bond acceptor for both the N-H and O-H groups of two separate adjacent molecules.[10] This interaction links the molecules into ribbons composed of two parallel chains.[9][10] The chains are formed by C=O…H–N bonds, and these chains are then cross-linked by C=O…H–O bonds, resulting in a series of ten-membered rings.[9][10]

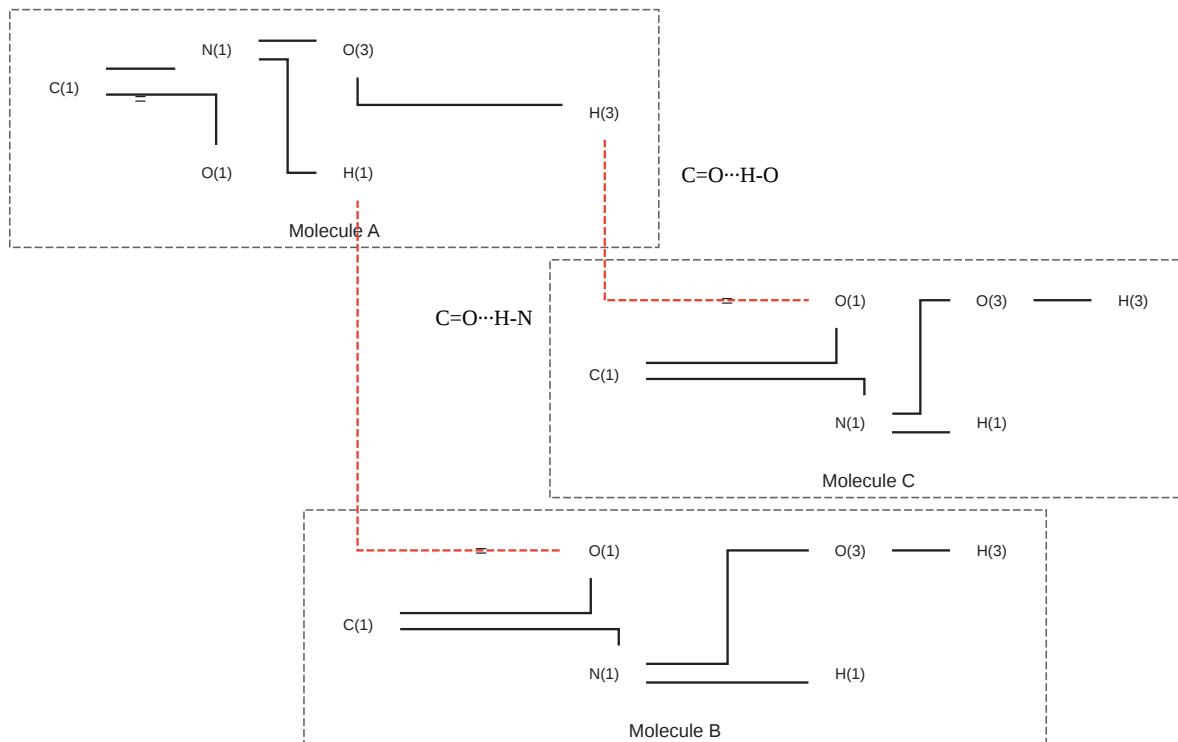


Figure 1: Intermolecular Hydrogen Bonding Scheme

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Caption: Schematic of hydrogen bonding in solid-state **tert-Butyl N-hydroxycarbamate**.

Table 4: Hydrogen Bonding Parameters from X-ray Diffraction Data

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
N(1)—H(1)···O(1)	0.88(1)	2.17(1)	2.976(1)	152(1)
O(3)—H(3)···O(1)	0.93(1)	1.87(1)	2.772(1)	161(1)

Data sourced  
from Aitken,  
R.A., et al.  
(2023).[10]

## Synthetic Utility and Logical Relationships

The structure and bonding of **tert-Butyl N-hydroxycarbamate** directly inform its reactivity and applications in organic synthesis. It serves two primary roles: as a stable, protected source of hydroxylamine and as a precursor to the highly reactive t-Boc-nitroso (t-Boc—N=O) species.[1] [9]

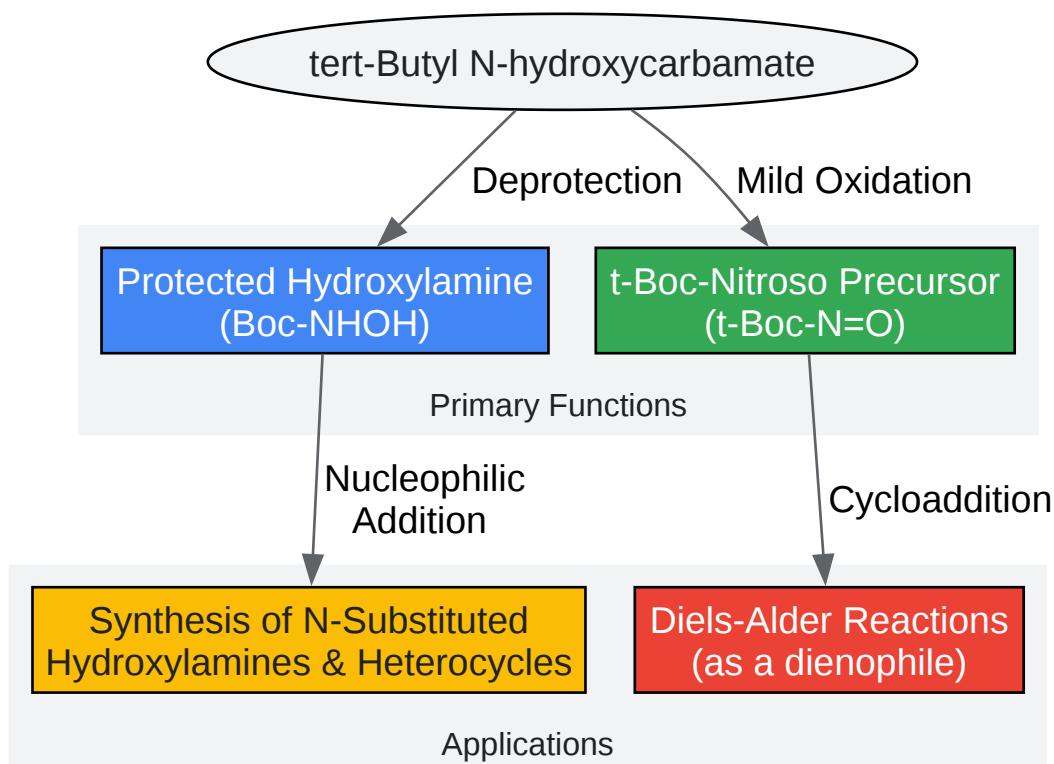


Figure 2: Key Roles in Organic Synthesis

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Caption: Logical relationships of **tert-Butyl N-hydroxycarbamate**'s synthetic roles.

## Experimental Protocols

### Synthesis of **tert-Butyl N-hydroxycarbamate**

This protocol is adapted from literature methods and provides a reliable route to the title compound.[\[9\]](#)

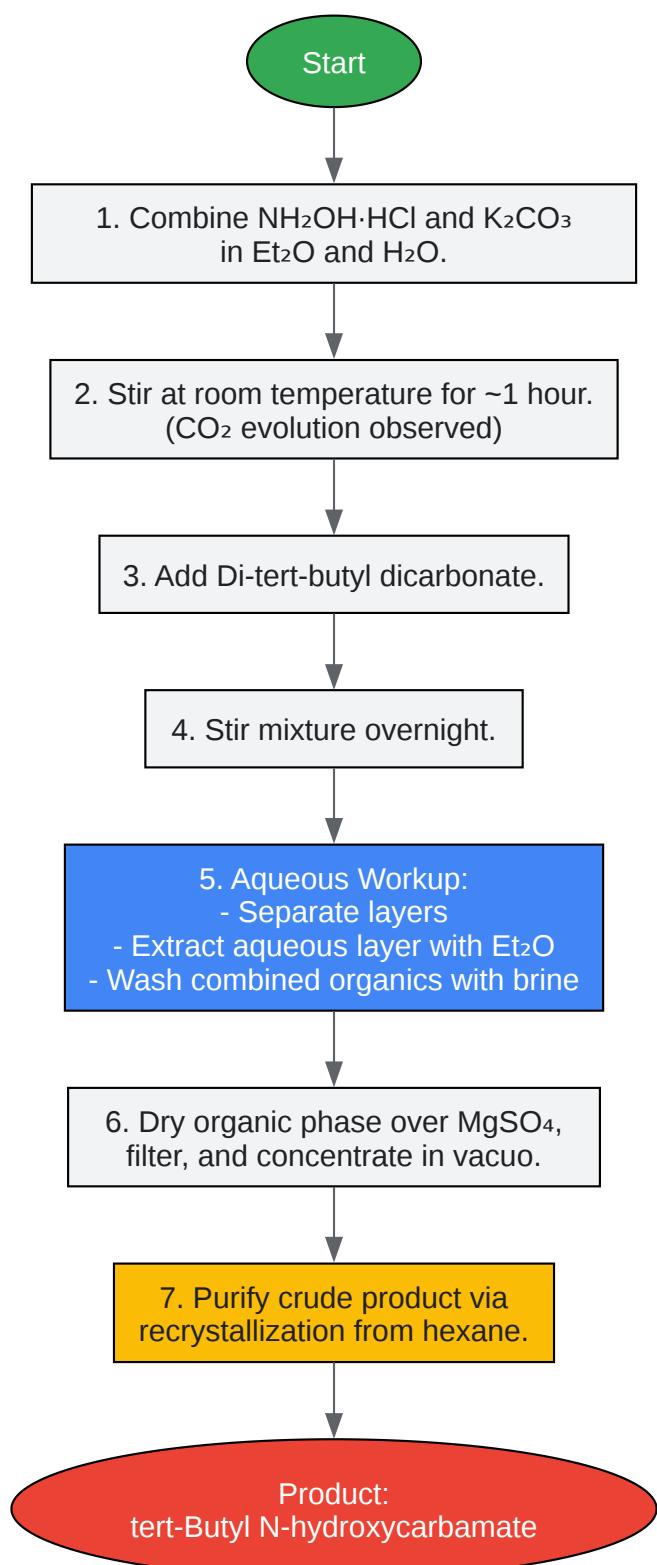


Figure 3: Experimental Workflow for Synthesis

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Caption: A typical experimental workflow for the synthesis of the title compound.

**Detailed Methodology:** A suspension of hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ) and potassium carbonate ( $\text{K}_2\text{CO}_3$ ) is prepared in a mixture of diethyl ether ( $\text{Et}_2\text{O}$ ) and water.<sup>[1]</sup> This mixture is stirred at room temperature, during which the evolution of carbon dioxide gas is observed. Following this, di-tert-butyl dicarbonate is added, and the reaction is stirred overnight. The reaction is then subjected to a standard aqueous workup. The organic layer is separated, and the aqueous layer is extracted further with diethyl ether. The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from hexane to yield pure **tert-Butyl N-hydroxycarbamate** crystals.<sup>[9]</sup>

## Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular structure of the compound.<sup>[9][10]</sup>

**Methodology:**

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by recrystallization of the purified compound from hexane.<sup>[9]</sup>
- **Data Collection:** A suitable, colorless plate-like crystal is selected and mounted on a diffractometer. Data is collected at a low temperature (e.g., 125 K) to minimize thermal motion, using  $\text{Cu K}\alpha$  radiation ( $\lambda = 1.54187 \text{ \AA}$ ).<sup>[9][10]</sup>
- **Data Processing:** The collected data is processed, which includes corrections for Lorentz, polarization, and absorption effects using appropriate software (e.g., CrysAlisPro).<sup>[9]</sup>
- **Structure Solution and Refinement:** The crystal structure is solved using dual-space methods (e.g., SHELXT) and refined by full-matrix least-squares against  $\text{F}^2$  (e.g., SHELXL).<sup>[9][10]</sup> Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen and oxygen are typically located from the difference Fourier map and refined isotropically, while other hydrogen atoms are refined using a riding model.<sup>[9][10]</sup>

## Conclusion

**tert-Butyl N-hydroxycarbamate** is a fundamentally important reagent whose utility is a direct consequence of its molecular structure and bonding. The planarity of the N-hydroxycarbamate

group and the extensive intermolecular hydrogen bonding network in the solid state are defining characteristics confirmed by X-ray crystallography. This detailed understanding of its structural properties provides a solid foundation for its application in the rational design and synthesis of complex nitrogen-containing molecules, particularly within the field of drug discovery and development.

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